molecular formula C14H16ClN B2813339 4-(Benzyl)benzylamine hydrochloride CAS No. 1185095-53-7

4-(Benzyl)benzylamine hydrochloride

Cat. No.: B2813339
CAS No.: 1185095-53-7
M. Wt: 233.74
InChI Key: FYQHWDQAZPLCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyl)benzylamine hydrochloride is an organic compound with the molecular formula C14H16ClN. It consists of a benzyl group attached to the benzylamine moiety, forming a hydrochloride salt. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Safety and Hazards

4-(Benzyl)benzylamine hydrochloride is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, wear protective gloves/clothing/eye protection/face protection, and avoid breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

The primary targets of 4-(Benzyl)benzylamine hydrochloride are Trypsin-1 and Trypsin-2 . These are serine proteases involved in digestion and are found in the digestive system of many vertebrates, where they hydrolyze peptides into their smaller building blocks.

Mode of Action

It is known that benzylamine derivatives can act as inhibitors for certain enzymes . The compound may interact with its targets, Trypsin-1 and Trypsin-2, leading to changes in their activity. This interaction could potentially alter the normal functioning of these enzymes, thereby affecting the physiological processes they are involved in.

Biochemical Pathways

Benzylamine is known to be degraded biologically by the action of the monoamine oxidase b enzyme, resulting in benzaldehyde . This suggests that the compound might be involved in the monoamine oxidase pathway, which plays a crucial role in the metabolism of various neurotransmitters in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For instance, the compound’s efficacy might be reduced at non-optimal pH levels or temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzyl)benzylamine hydrochloride can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of benzonitrile or the reaction of benzyl chloride with ammonia in aqueous solution. These methods are scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyl)benzylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas over catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, reduced amines.

    Substitution: Substituted benzylamines.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analogue with a single benzyl group attached to the amine.

    Phenylmethylamine: Another similar compound with a phenyl group attached to the amine.

    N-Benzylbenzylamine: A compound with two benzyl groups attached to the amine.

Uniqueness

4-(Benzyl)benzylamine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its dual benzyl groups provide enhanced reactivity and specificity compared to simpler analogues .

Properties

IUPAC Name

(4-benzylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12;/h1-9H,10-11,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQHWDQAZPLCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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